methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 825602-71-9
VCID: VC21483689
InChI: InChI=1S/C17H13Cl2NO6/c1-24-17(23)13-12(7-2-3-9(18)10(19)4-7)15-14(26-16(13)20)11(22)5-8(6-21)25-15/h2-5,12,21H,6,20H2,1H3
SMILES: COC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)Cl)Cl)OC(=CC2=O)CO)N
Molecular Formula: C17H13Cl2NO6
Molecular Weight: 398.2g/mol

methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate

CAS No.: 825602-71-9

Cat. No.: VC21483689

Molecular Formula: C17H13Cl2NO6

Molecular Weight: 398.2g/mol

* For research use only. Not for human or veterinary use.

methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate - 825602-71-9

Specification

CAS No. 825602-71-9
Molecular Formula C17H13Cl2NO6
Molecular Weight 398.2g/mol
IUPAC Name methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Standard InChI InChI=1S/C17H13Cl2NO6/c1-24-17(23)13-12(7-2-3-9(18)10(19)4-7)15-14(26-16(13)20)11(22)5-8(6-21)25-15/h2-5,12,21H,6,20H2,1H3
Standard InChI Key LBYLQBLPXMAMLJ-UHFFFAOYSA-N
SMILES COC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)Cl)Cl)OC(=CC2=O)CO)N
Canonical SMILES COC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)Cl)Cl)OC(=CC2=O)CO)N

Introduction

Chemical Structure and Properties

The compound methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate has a molecular formula of C₁₇H₁₃Cl₂NO₆ and a molecular weight of 398.2 g/mol. The structural backbone consists of a pyrano[3,2-b]pyran core, which is a bicyclic heterocyclic system containing two oxygen atoms. This core structure is further functionalized with several key groups that contribute to its chemical properties and biological activities.

Key Structural Features

The compound contains several important functional groups:

  • A primary amino group at position 2

  • A 3,4-dichlorophenyl substituent at position 4

  • A hydroxymethyl group at position 6

  • A methyl carboxylate functionality at position 3

  • An oxo group at position 8

This particular arrangement of functional groups creates a unique chemical entity with specific physicochemical properties and potential biological interactions.

Physicochemical Properties

The following table summarizes the key physicochemical properties of methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate:

PropertyValue
Molecular FormulaC₁₇H₁₃Cl₂NO₆
Molecular Weight398.2 g/mol
CAS Number825602-71-9
Standard InChIInChI=1S/C17H13Cl2NO6/c1-24-17(23)13-12(7-2-3-9(18)10(19)4-7)15-14(26-16(13)20)11(22)5-8(6-21)25-15/h2-5,12,21H,6,20H2,1H3
Standard InChIKeyLBYLQBLPXMAMLJ-UHFFFAOYSA-N
SMILESCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)Cl)Cl)OC(=CC2=O)CO)N

The compound is classified as a complex heterocyclic compound with multiple functional groups that influence its solubility, stability, and reactivity.

Structural Similarities and Differences with Related Compounds

When comparing the target compound with similar structures, valuable insights can be gained about structure-activity relationships. A related compound, ethyl 2-amino-4-(3,4-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate (CAS No. 664999-75-1), shares the same core structure but differs in key substituents .

Comparative Analysis

FeatureTarget CompoundRelated Compound
Ester groupMethylEthyl
Phenyl substituents3,4-dichloro3,4-difluoro
Molecular weight398.2 g/mol379.31 g/mol
Core structurePyrano[3,2-b]pyranPyrano[3,2-b]pyran
Hydrogen bond acceptorsSimilar profile9 acceptors
Hydrogen bond donorsSimilar profile2 donors
Rotatable bondsSimilar profile5 bonds

These structural differences likely result in variations in biological activity, as the electronics and steric properties of chlorine versus fluorine substituents can significantly impact molecular interactions with biological targets . Additionally, the different ester groups (methyl versus ethyl) may influence pharmacokinetic properties such as metabolic stability and membrane permeability.

Synthesis Methods

The synthesis of methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. Based on synthetic approaches for similar compounds, several methods can be proposed for its preparation.

Multi-Component Reaction Approach

Similar pyran derivatives have been synthesized using three-component reactions, which offer advantages in terms of efficiency and environmental friendliness . A common approach involves the reaction of arylmethylidenemalononitriles with appropriate acetoacetate derivatives in the presence of catalysts.

Synthetic Procedure for Similar Compounds

For related pyran derivatives, the following procedure has been reported:

  • A mixture of arylmethylidenemalononitrile (2 mmol), acetoacetate (3 mmol), and triethylbenzylammonium chloride (TEBAC, 0.1 g) is stirred in water (10 ml) at 100°C for 6-12 hours .

  • The crystalline powder formed is collected by filtration, washed with water, and recrystallized from DMF and water to give the pure product .

This aqueous-phase synthesis represents an environmentally friendly approach that could potentially be adapted for the synthesis of methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate with appropriate modifications to accommodate the specific substituents .

Key Reaction Parameters

Several factors influence the success of these synthetic procedures:

ParameterOptimal ConditionsEffect on Synthesis
Temperature100°CFacilitates reaction completion
CatalystTEBACEnhances reaction rate
SolventWaterEnvironmentally friendly medium
Reaction time6-12 hoursAllows for complete conversion
PurificationRecrystallizationEnsures product purity

The use of water as a reaction medium aligns with green chemistry principles, making these synthetic approaches particularly attractive for scale-up and industrial applications .

Biological Activities and Applications

Methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate exhibits potential for various biological activities, making it a compound of interest for pharmaceutical research.

Structure-Activity Relationships

The presence of chlorine atoms on the phenyl ring enhances biological activity by modulating electronic properties, which can affect:

The pyrano[3,2-b]pyran core provides a versatile scaffold that allows for various modifications to enhance biological activities and optimize pharmacological properties.

Analytical Techniques for Characterization

Characterization of methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate employs various analytical techniques to confirm its structure, purity, and properties.

Spectroscopic Methods

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary methods used to monitor reaction progress and characterize the final product. These techniques ensure the purity and structural integrity of the compound.

For similar pyrano derivatives, analytical data typically includes:

  • Melting point determination

  • IR spectroscopy (for functional group identification)

  • ¹H NMR spectroscopy (to confirm hydrogen environments)

  • X-ray diffraction (for definitive structural confirmation)

Mass Spectrometry and Spectral Data

Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of 398.2 g/mol, with characteristic isotope patterns due to the presence of two chlorine atoms. The fragmentation pattern would provide additional structural confirmation.

Current Research and Future Directions

Research on methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate continues to evolve, with several promising avenues for future investigation.

Research Focus Areas

Current research on this compound and related pyrano derivatives is centered on:

  • Exploring their therapeutic potential in various disease models

  • Investigating structure-activity relationships through systematic modification of the core structure

  • Developing more efficient and environmentally friendly synthetic routes

  • Studying mechanisms of action at the molecular level

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